A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethindene-N-oxide
A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethindene-N-oxide
Abstract
Dimethindene, a first-generation H1 antagonist, is widely used for the symptomatic relief of allergic reactions.[1][2] Its metabolism in vivo leads to the formation of several derivatives, including Dimethindene-N-oxide, a key metabolite for pharmacological and toxicological studies. This technical guide provides a detailed, field-proven methodology for the chemical synthesis, purification, and comprehensive characterization of Dimethindene-N-oxide (CAS No: 188295-03-6).[3] We present a robust protocol for the N-oxidation of the tertiary amine in Dimethindene and outline a suite of analytical techniques essential for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals requiring a reliable source of this metabolite for analytical method development, validation, and quality control applications.[3][4]
Rationale and Synthetic Strategy
The core objective is the targeted oxidation of the tertiary dimethylamino group of Dimethindene without affecting the other functionalities, namely the indenyl and pyridinyl rings. The formation of an N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the physicochemical properties of the parent molecule, such as increasing its water solubility and reducing membrane permeability.[5]
Our synthetic approach is a direct oxidation of the Dimethindene free base. The tertiary amine in Dimethindene is nucleophilic and susceptible to oxidation by various electrophilic oxidizing agents.
Key Considerations for Reagent Selection:
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Selectivity: The chosen oxidant must selectively target the tertiary amine over the aromatic rings or the aliphatic side chain.
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Reaction Conditions: The reaction should proceed under mild conditions to prevent degradation of the starting material or product.
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Work-up and Purification: The byproducts of the oxidation reaction should be easily separable from the desired N-oxide product.
Based on these criteria, meta-chloroperoxybenzoic acid (m-CPBA) is selected as the oxidant of choice. It is a highly effective and generally selective reagent for the N-oxidation of tertiary amines, operating under mild conditions. The primary byproduct, meta-chlorobenzoic acid (m-CBA), can be readily removed through a simple aqueous base wash during the work-up procedure.
Synthesis Protocol: N-Oxidation of Dimethindene
This section details the complete workflow for the synthesis of Dimethindene-N-oxide from Dimethindene free base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Dimethindene (free base) | ≥98% | Commercial Source | Starting material. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercial Source | Oxidizing agent. Purity should be assayed. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercial Source | For aqueous wash. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercial Source | Chromatographic eluent. |
| Methanol | HPLC Grade | Commercial Source | Chromatographic eluent. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Dimethindene-N-oxide.
Step-by-Step Procedure
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethindene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
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Reaction Initiation: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve m-CPBA (1.2 eq, corrected for purity) in a minimal amount of DCM and add it dropwise to the cooled Dimethindene solution over 15-20 minutes.
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Causality Note: A slight excess of m-CPBA ensures complete conversion of the starting material. Slow, cooled addition mitigates potential exothermic reactions and improves selectivity.
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-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 90:10:1 Ethyl Acetate:Methanol:Triethylamine. The product, Dimethindene-N-oxide, is significantly more polar and will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes to neutralize the acidic m-CBA byproduct.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice more with saturated NaHCO₃ solution, followed by a final wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol), is effective. The triethylamine in the TLC system can be added to the column solvent system (0.5-1%) to prevent peak tailing.
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Final Product: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield Dimethindene-N-oxide as a solid, which may be off-white.[6]
Characterization of Dimethindene-N-oxide
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.
Characterization Workflow Diagram
Caption: Analytical workflow for structural and purity validation.
Spectroscopic and Chromatographic Analysis
3.2.1. Mass Spectrometry (MS) Mass spectrometry confirms the successful incorporation of an oxygen atom.
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Expected Result: The molecular formula of Dimethindene-N-oxide is C₂₀H₂₄N₂O.[3] Using electrospray ionization in positive mode (ESI+), the expected protonated molecular ion [M+H]⁺ should be observed at m/z 309.4. This represents a 16 amu increase from the parent Dimethindene [M+H]⁺ at m/z 293.4.
3.2.2. NMR Spectroscopy (¹H and ¹³C) NMR provides definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom. The formation of the N-oxide bond causes characteristic downfield shifts for the adjacent nuclei.
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¹H NMR: The most significant change is the downfield shift of the N-methyl protons (-N(CH₃)₂) and the adjacent methylene protons (-CH₂-N). These protons in the parent compound typically appear around 2.2-2.8 ppm. In the N-oxide, they are expected to shift downfield to >3.0 ppm due to the deshielding effect of the adjacent positively charged nitrogen atom.
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¹³C NMR: Similarly, the N-methyl carbons and the methylene carbon alpha to the nitrogen will experience a downfield shift compared to their positions in the Dimethindene spectrum.
3.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of the newly formed N-O functional group.
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Expected Result: A characteristic stretching vibration for the N-O bond in tertiary amine oxides should be observable in the range of 950-970 cm⁻¹.
3.2.4. High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of the final compound.
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Methodology: A reversed-phase C18 column is suitable. A gradient elution using a mobile phase of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended.
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Expected Result: Due to its increased polarity, Dimethindene-N-oxide will have a shorter retention time than Dimethindene under reversed-phase conditions. The purity is determined by the area percentage of the main product peak, with a target of ≥98%.
Summary of Characterization Data
| Technique | Parameter | Expected Result for Dimethindene-N-oxide |
| MS (ESI+) | [M+H]⁺ | m/z 309.4 |
| ¹H NMR | N-Methyl Protons | Significant downfield shift to >3.0 ppm |
| α-Methylene Protons | Downfield shift compared to parent compound | |
| IR | N-O Stretch | ~950-970 cm⁻¹ |
| HPLC | Purity | ≥98% Area |
| Retention Time | Shorter than Dimethindene on a C18 column | |
| Appearance | Physical State | Off-White Solid[6] |
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of Dimethindene-N-oxide. By employing a selective oxidation reaction with m-CPBA and following a rigorous purification procedure, high-purity material can be reliably obtained. The detailed analytical workflow, utilizing a combination of spectroscopic and chromatographic techniques, ensures unequivocal structural confirmation and purity assessment. This methodology equips researchers with the necessary tools to produce and validate Dimethindene-N-oxide as a critical reference standard for advanced pharmaceutical and metabolic research.
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